N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrrole ring, and a thiophene ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzaldehyde and 3-pyrrol-1-ylthiophene-2-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination or sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[(E)-(4-chlorophenyl)methylideneamino]-2-thiophenecarboxamide: Lacks the pyrrole ring, which may result in different chemical properties and biological activities.
N-[(E)-(4-bromophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylfuran-2-carboxamide: Contains a furan ring instead of a thiophene ring, which may influence its chemical stability and biological activity.
Properties
Molecular Formula |
C16H12ClN3OS |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-5-3-12(4-6-13)11-18-19-16(21)15-14(7-10-22-15)20-8-1-2-9-20/h1-11H,(H,19,21)/b18-11+ |
InChI Key |
BTCFAVHDFYNYGR-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.